molecular formula C10H12FNO2 B2954601 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid CAS No. 682804-13-3

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid

Cat. No.: B2954601
CAS No.: 682804-13-3
M. Wt: 197.209
InChI Key: ASFYTWUDZJKSFS-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid is a β-amino acid derivative featuring a phenyl ring substituted with fluorine at the meta position and a methyl group at the para position. This compound belongs to the broader class of 3-phenylpropanoic acids (3-PPAs), which are characterized by a propanoic acid backbone linked to a phenyl group at the β-carbon.

Properties

IUPAC Name

3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFYTWUDZJKSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs of 3-amino-3-(3-fluoro-4-methylphenyl)propanoic acid, highlighting substituent effects on molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-F, 4-CH₃ on phenyl ring C₁₀H₁₂FNO₂ 197.21 High lipophilicity; potential CNS activity
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F, 4-OH on phenyl ring C₉H₁₀FNO₃ 199.18 Tyrosine analog; moderate water solubility
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-OH on phenyl ring; amino linkage Varies Varies Anticancer activity (structure-dependent)
3-Amino-3-(4-(isopentyloxy)phenyl)propanoic acid 4-O-(3-methylbutoxy) on phenyl ring C₁₅H₂₁NO₃ 263.33 Enhanced lipophilicity; metabolic stability
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ on phenyl ring C₉H₉NO₅ 211.17 Polar; reactive nitro group
3-Amino-3-(5-methyl-2-furyl)propanoic acid 5-methylfuran substituent C₈H₁₁NO₃ 169.18 Heterocyclic; potential enzyme inhibition

Key Comparative Insights

Electronic and Steric Effects
  • Fluorine and Methyl vs. Hydroxyl/Nitro Groups: The fluorine atom in the target compound enhances electronegativity and lipophilicity compared to hydroxyl (e.g., ) or nitro groups ().
Physicochemical Properties
  • Solubility : The hydroxyl and nitro groups in analogs () increase polarity and water solubility, whereas the target compound’s fluorine and methyl groups favor lipid solubility, impacting formulation strategies .

Biological Activity

3-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid (AFMPA) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

AFMPA has a molecular formula of C₁₀H₁₂FNO₂ and a molecular weight of approximately 197.21 g/mol. Its structure features an amino group attached to a propanoic acid backbone with a 3-fluoro-4-methylphenyl substituent, which contributes to its unique chemical properties and potential biological activities.

The biological activity of AFMPA is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring enhances hydrophobic interactions. These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Potential Pharmacological Effects

  • Neurotransmitter Modulation: AFMPA may act as an agonist or antagonist at glutamate receptors, which are critical for neurotransmission. Such activity suggests its potential application in treating neurological disorders.
  • Anti-inflammatory Properties: While specific data on AFMPA's anti-inflammatory effects remain limited, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties.

Comparative Analysis with Similar Compounds

AFMPA's unique fluorination pattern distinguishes it from structurally similar compounds. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Features
3-Amino-3-(4-methylphenyl)propanoic acidC₉H₁₁NO₂Lacks fluorine but retains similar structure
3-Amino-3-(4-chlorophenyl)propanoic acidC₉H₁₁ClNO₂Contains a chloro group instead of fluorine
3-Amino-3-(3-fluorophenyl)propanoic acidC₉H₁₁FNO₂Contains a para-fluorophenyl group

The presence of the fluorine atom in AFMPA increases lipophilicity and enhances binding affinity to biological targets compared to its non-fluorinated counterparts.

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